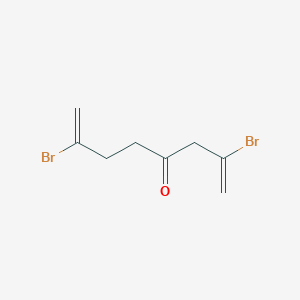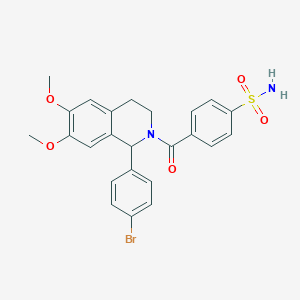![molecular formula C52H56O6P2 B15205130 6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine CAS No. 138776-88-2](/img/structure/B15205130.png)
6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine is a complex organic compound characterized by its unique biphenyl structure with multiple tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two phenyl rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Dioxaphosphepine Ring: The dioxaphosphepine ring is formed through a cyclization reaction involving the biphenyl core and appropriate phosphorus-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in asymmetric synthesis and hydroformylation reactions.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: A similar biphenyl compound with methyl and tert-butyl groups.
3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenyl: Another biphenyl derivative with tert-butyl groups and hydroxyl functionalities.
Uniqueness
6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine stands out due to its unique dioxaphosphepine ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications, such as catalysis and advanced material synthesis.
Properties
CAS No. |
138776-88-2 |
|---|---|
Molecular Formula |
C52H56O6P2 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3,5-ditert-butylphenyl)-4,6-ditert-butylphenoxy]benzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C52H56O6P2/c1-49(2,3)33-29-39(47(41(31-33)51(7,8)9)57-59-53-43-25-17-13-21-35(43)36-22-14-18-26-44(36)54-59)40-30-34(50(4,5)6)32-42(52(10,11)12)48(40)58-60-55-45-27-19-15-23-37(45)38-24-16-20-28-46(38)56-60/h13-32H,1-12H3 |
InChI Key |
AQVQTKKOMSVMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)C(C)(C)C)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


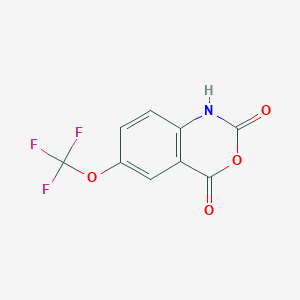

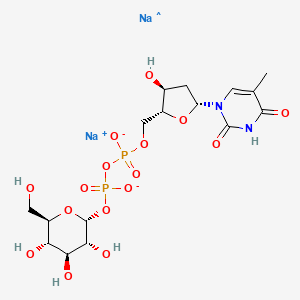
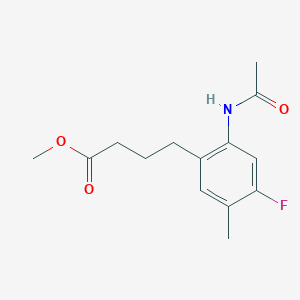
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
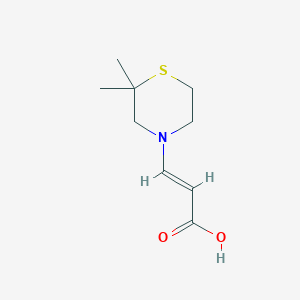
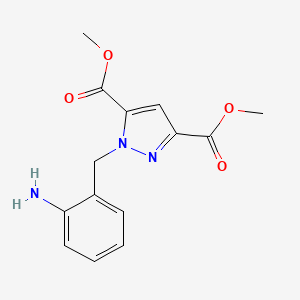
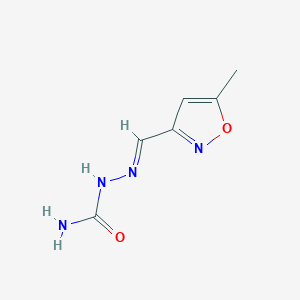
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)

